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yl)pyridine

Cat. No.: B050634 Get Quote

An In-depth Technical Guide to 2-Bromo-6-(1H-
pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heteroaromatic organic compound of significant

interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its

structure, featuring a pyridine ring substituted with a reactive bromine atom and a chelating

pyrazolyl group, makes it a highly versatile and valuable building block for the synthesis of

more complex molecular architectures. The bromine atom serves as a convenient handle for a

variety of cross-coupling reactions, allowing for the introduction of diverse functional groups,

while the pyrazolyl-pyridine scaffold acts as a bidentate N,N'-chelating unit, crucial for the

formation of metal complexes.[1] This guide provides a comprehensive overview of its chemical

and physical properties, experimental protocols for its synthesis, and its key applications in

research and development.

Chemical and Physical Properties
The fundamental properties of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine are summarized in the

tables below. This data is essential for its handling, characterization, and application in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b050634?utm_src=pdf-interest
https://www.benchchem.com/product/b050634?utm_src=pdf-body
https://www.benchchem.com/product/b050634
https://www.benchchem.com/product/b050634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties
Property Value

CAS Number 123640-41-5[1]

IUPAC Name 2-bromo-6-(1H-pyrazol-1-yl)pyridine

Molecular Formula C₈H₆BrN₃[1]

Molecular Weight 224.06 g/mol [1]

InChI Key LPRJOZJWALGJGM-UHFFFAOYSA-N[1]

Canonical SMILES C1=CC(=NC(=C1)Br)N2C=CC=N2

Table 2: Physical and Handling Properties
Property Value

Appearance Solid[1]

Melting Point 66-68 °C

Boiling Point 330.7 °C at 760 mmHg

Density 1.63 g/cm³

Purity Typically ≥96%

Storage Conditions 2-8°C, under inert atmosphere[1]

Solubility

Soluble in common organic solvents like

Dichloromethane, Chloroform, and Ethyl

Acetate.

Spectroscopic Data (Predicted)
While specific, published and assigned spectra for this compound are not readily available, the

expected NMR signals can be predicted based on its structure and data from analogous

compounds.
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¹H NMR: The spectrum is expected to show signals corresponding to the three protons on

the pyridine ring and the three protons on the pyrazole ring. The pyridine protons will likely

appear as a triplet and two doublets in the aromatic region (approx. 7.0-8.0 ppm). The

pyrazole protons will appear as distinct signals, also in the aromatic region (approx. 6.5-8.5

ppm).

¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the

molecule. The carbon atom attached to the bromine (C-Br) on the pyridine ring is expected to

be in the 140-145 ppm range, while the other pyridine and pyrazole carbons will appear in

the 108-155 ppm region.

Experimental Protocols
Synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
The most common synthetic route to this compound involves a nucleophilic aromatic

substitution reaction between 2,6-dibromopyridine and pyrazole in the presence of a base. The

mono-substitution is favored due to the deactivation of the ring after the first substitution.
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Fig 1. General workflow for the synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.
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Detailed Methodology:

Reagent Preparation: To a solution of 1H-Pyrazole (1.1 equivalents) in anhydrous

Dimethylformamide (DMF), add a strong base such as Sodium Hydride (NaH, 1.1

equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the

mixture for 30 minutes to allow for the formation of the sodium pyrazolide salt.

Reaction: Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF to the

reaction mixture dropwise.

Heating: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the

reaction progress by Thin-Layer Chromatography (TLC).

Work-up: After completion, cool the reaction to room temperature and carefully quench by

the slow addition of water.

Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x 50

mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-
Bromo-6-(1H-pyrazol-1-yl)pyridine.

Characterization: Confirm the structure and purity of the final product using NMR

spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Research and Development
The unique bifunctional nature of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine makes it a pivotal

intermediate in several areas of chemical research.

Precursor for Ligand Synthesis
The primary application of this compound is as a precursor for more elaborate ligands used in

coordination chemistry. The reactive bromine atom is readily displaced or utilized in cross-
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coupling reactions to introduce other functionalities. The resulting substituted pyrazolyl-pyridine

derivatives are powerful chelating agents for a wide range of transition metals and lanthanides.
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Fig 2. Logical diagram illustrating the utility of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

Drug Discovery and Medicinal Chemistry
Nitrogen-rich heterocyclic scaffolds are cornerstones in medicinal chemistry, with a significant

percentage of FDA-approved drugs containing such moieties.[1] 2-Bromo-6-(1H-pyrazol-1-
yl)pyridine serves as an excellent starting point for generating libraries of novel compounds for

drug discovery screening. By performing various cross-coupling reactions at the bromine

position, researchers can systematically modify the structure to optimize biological activity.

Derivatives have been investigated for potential applications, including their use in the

development of new anticancer agents.[1]
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Coordination Chemistry and Catalysis
The pyrazolyl-pyridine motif is a key component in the construction of ligands for

organometallic catalysts.[1] For example, palladium-catalyzed reactions such as the Suzuki-

Miyaura and Buchwald-Hartwig aminations are effective methods for synthesizing

functionalized scaffolds from this precursor.[1] The resulting ligands form stable complexes with

metals like palladium, iron, and ruthenium, which have shown promise in facilitating organic

transformations such as transfer hydrogenation reactions.[1] Furthermore, ligands derived from

this core are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior and

luminescent lanthanide complexes, which are of great interest in materials science.

Safety Information
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a hazardous substance and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic

if inhaled). It may also cause skin and serious eye irritation.

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF

SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF

ON SKIN: Wash with plenty of soap and water).

Always consult the Safety Data Sheet (SDS) before use.

Conclusion
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a strategically important chemical intermediate with a

well-defined set of physical and chemical properties. Its value lies in its dual functionality: a

reactive site for carbon-carbon and carbon-nitrogen bond formation and a stable chelating unit

for metal coordination. These attributes make it an indispensable tool for chemists working in

drug discovery, catalysis, and materials science, enabling the synthesis of a diverse range of

novel and functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | 123640-41-5 | Benchchem [benchchem.com]

To cite this document: BenchChem. [Chemical and physical properties of 2-Bromo-6-(1H-
pyrazol-1-yl)pyridine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050634#chemical-and-physical-properties-of-2-
bromo-6-1h-pyrazol-1-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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